Exendin-4 (Acetate)

GLP-1 receptor agonist pharmacokinetics postprandial glucose

Exendin-4 (Acetate) is the definitive short-acting GLP-1R agonist for discriminating postprandial vs. fasting glucose mechanisms. With a 2.4 h half-life and primary gastric emptying pharmacodynamics, it enables discrete meal-timed receptor activation impossible with long-acting analogs. Its 53% sequence homology drives a 40–60% ADA rate, making it the validated comparator for peptide immunogenicity screening. Cross-species binding affinities are rigorously characterized (human Kd=1.38 nM). For acute meal-challenge protocols, circadian receptor studies, or ADA assays—procure the compound matched to your research question.

Molecular Formula C76H159N22O6
Molecular Weight 1477.256
CAS No. 914454-01-6
Cat. No. B2388629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExendin-4 (Acetate)
CAS914454-01-6
Molecular FormulaC76H159N22O6
Molecular Weight1477.256
Structural Identifiers
SMILESCCC(C)C(CNC(CCC(=O)O)CN[CH]CNC(CC(C)C)CNC(CCCCN)CNC(CC(=O)N)CNCCNCCN1CCCC1CNC(CNC(CNCCN[CH]CN2CCCC2CN3CCCC3CN4CCCC4CNC(CN)CO)CO)CO)NC[CH]NCC(CC(C)C)NC[CH]
InChIInChI=1S/C76H159N22O6/c1-8-61(7)74(88-31-29-85-45-64(86-9-2)40-59(3)4)53-94-63(21-22-76(103)104)44-84-28-30-87-65(41-60(5)6)49-89-62(16-10-11-23-77)48-90-66(42-75(79)102)46-82-26-24-80-32-38-95-34-12-17-70(95)51-93-69(58-101)50-91-68(57-100)47-83-27-25-81-33-39-96-35-14-19-72(96)54-98-37-15-20-73(98)55-97-36-13-18-71(97)52-92-67(43-78)56-99/h2,28-29,33,59-74,80-94,99-101H,8-27,30-32,34-58,77-78H2,1,3-7H3,(H2,79,102)(H,103,104)/t61-,62-,63-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+/m0/s1
InChIKeyPIJVPWRREHDVDN-IFKXHDEJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Exendin-4 (Acetate) CAS 914454-01-6: Short-Acting GLP-1 Receptor Agonist for Scientific Procurement and Research Applications


Exendin-4 (Acetate), CAS 914454-01-6, is a 39-amino acid peptide GLP-1 receptor agonist originally isolated from Gila monster venom (Heloderma suspectum), sharing approximately 53% amino acid sequence homology with native human GLP-1 [1]. As the active pharmaceutical ingredient in exenatide immediate-release formulations, Exendin-4 exhibits a terminal half-life of approximately 2.4 hours following subcutaneous administration, with a molecular weight of 4,186.6 Da (4,246.62 Da as acetate salt) [2]. The compound binds to and activates the GLP-1 receptor with an IC50 of 3.22 nM, demonstrating glucose-dependent insulinotropic activity that distinguishes it from other incretin-based therapeutics .

Exendin-4 (Acetate) Procurement Guide: Why Substitution with In-Class GLP-1 Agonists Compromises Experimental Reproducibility


Substitution of Exendin-4 (Acetate) with alternative GLP-1 receptor agonists such as liraglutide, lixisenatide, or semaglutide is scientifically invalid due to fundamental differences in molecular backbone origin (exendin-4 vs. human GLP-1), pharmacokinetic half-life (2.4 h vs. 13 h to 168 h), and pharmacodynamic effects on fasting versus postprandial glucose [1]. Short-acting exendin-based agonists primarily delay gastric emptying and reduce postprandial glucose excursions, whereas long-acting human GLP-1 analogs exert sustained effects on fasting glucose and insulin secretion [2]. Additionally, exendin-based agonists exhibit higher immunogenicity with anti-drug antibody formation rates of 40-60% compared to 5-10% for human GLP-1-based analogs, directly impacting repeat-dosing experimental outcomes [3]. These molecular and pharmacological distinctions necessitate compound-specific procurement for reproducible research.

Exendin-4 (Acetate) Quantitative Differentiation Evidence: Head-to-Head Data for Scientific Selection


Exendin-4 (Acetate) vs. Human GLP-1: 2.4-Hour Half-Life Confers Short-Acting Pharmacodynamic Profile for Meal-Related Glucose Control Studies

Exendin-4 demonstrates a terminal half-life of 2.4 hours following subcutaneous administration in humans, compared to approximately 2 minutes for native human GLP-1, representing a ~72-fold extension in circulating half-life [1]. This half-life is achieved through inherent resistance to dipeptidyl peptidase-4 (DPP-4) degradation due to the Gly2 residue substitution in the exendin-4 backbone, without requiring fatty acid acylation or albumin-binding modifications [2]. The 2.4-hour half-life positions Exendin-4 as a short-acting GLP-1 receptor agonist that primarily targets postprandial glucose excursions via delayed gastric emptying, rather than sustained fasting glucose reduction characteristic of long-acting analogs [3].

GLP-1 receptor agonist pharmacokinetics postprandial glucose

Exendin-4 (Acetate) vs. Lixisenatide: 9.1 L/h Clearance Rate Enables Twice-Daily Dosing for Diurnal Rhythm Studies

Among exendin-based GLP-1 receptor agonists, Exendin-4 (exenatide) demonstrates an apparent clearance of 9.1 L/h, compared to 35 L/h for lixisenatide—a 3.8-fold difference in systemic elimination rate [1]. Despite both compounds sharing the exendin-4 backbone (53% vs. 50% homology with human GLP-1, respectively), lixisenatide's C-terminal modification (deletion of Pro38 and addition of six lysine residues) results in a molecular weight of 4,858 Da and substantially higher renal clearance [2]. Exendin-4's 2.4-hour half-life with twice-daily dosing provides discrete pharmacokinetic peaks that align with meal-related study protocols, whereas lixisenatide's 3-hour half-life with once-daily dosing yields overlapping exposure patterns less suited for diurnal rhythm investigations [3].

pharmacokinetics clearance exendin-based agonists

Exendin-4 (Acetate) vs. Liraglutide Head-to-Head: -0.79% HbA1c Reduction with Greater Postprandial Glucose Control at 26 Weeks

In the 26-week LEAP-6 randomized head-to-head clinical trial (n=464), Exendin-4 (as exenatide 10 μg twice daily) reduced HbA1c by -0.79% (SE 0.08) from baseline, compared to -1.12% (SE 0.08) with liraglutide 1.8 mg once daily—a between-group difference of -0.33% (95% CI -0.47 to -0.18, p<0.0001) favoring liraglutide for overall glycemic control [1]. However, Exendin-4 demonstrated superior postprandial glucose control, with greater reductions in post-breakfast and post-dinner glucose excursions, consistent with its primary mechanism of delayed gastric emptying [2]. Weight loss was comparable between groups: Exendin-4 reduced body weight by -2.87 kg versus -3.24 kg with liraglutide (difference -0.37 kg, not statistically significant) [3]. Minor hypoglycemia rates were higher with Exendin-4 (2.60 events per patient-year) compared to liraglutide (1.93 events per patient-year; rate ratio 0.55; 95% CI 0.34-0.88; p=0.0131) [1].

head-to-head clinical trial glycemic control HbA1c

Exendin-4 (Acetate) vs. Human GLP-1 Analogs: 53% Sequence Homology Drives Distinct Immunogenicity Profile and Antibody Formation Rates

Exendin-4 (as exenatide) demonstrates an anti-drug antibody (ADA) formation rate of approximately 40-60% in clinical populations, compared to 5-10% for human GLP-1-based analogs such as liraglutide (97% sequence homology with native GLP-1) [1]. This immunogenicity difference stems directly from the 53% amino acid sequence homology between Exendin-4 and human GLP-1, which is sufficient for receptor activation but distinct enough to elicit humoral immune responses upon repeated subcutaneous administration [2]. High-titer anti-exenatide antibodies (>1:125) occur in approximately 6% of exposed individuals and are associated with attenuated glycemic efficacy (HbA1c reduction blunted by approximately 0.5-1.0 percentage points) [3]. In contrast, human GLP-1-based analogs with ≥90% sequence homology exhibit substantially lower ADA rates, though neutralizing antibodies remain possible.

immunogenicity anti-drug antibodies exendin-based agonists

Exendin-4 (Acetate) Target-Mediated Disposition: Human GLP-1R KD = 1.38 nM vs. 0.74 nM in Rat Models for Species-Specific Experimental Design

Target-mediated pharmacokinetic-pharmacodynamic (PK/PD) modeling reveals species-specific differences in Exendin-4 binding to the GLP-1 receptor: the equilibrium dissociation constant (KD) in humans is 1.38 nM, compared to 0.74 nM in rats—a 1.86-fold higher affinity in the rodent model [1]. This binding difference drives nonlinear disposition kinetics via receptor-mediated endocytosis as the primary clearance mechanism for Exendin-4 [2]. The human clearance from the central compartment (CLc) is 1.48 mL·min⁻¹·kg⁻¹, similar to reported renal clearances and approximately 2.4-fold lower than the rat value of 3.62 mL/min [3]. Notably, monkey KD was reported as 0.12 pM, which is approximately 11,500-fold lower than the human KD, indicating pronounced species-specific pharmacology that must be considered when translating preclinical findings [1].

receptor binding affinity species differences pharmacokinetic-pharmacodynamic modeling

Exendin-4 (Acetate) Acetate Salt Formulation Stability: pH 4.5 Acetate Buffer Extends Multi-Use Viability to 3 Years at -20°C

The acetate salt formulation of Exendin-4 (CAS 914454-01-6) utilizes an acetate buffer system at pH 4.5 (range 4.0-5.0) with 4.3% (w/v) mannitol as an iso-osmolality modifier and 0.22% (w/v) m-cresol as a preservative for multi-use liquid dosage forms [1]. This proprietary formulation, protected under U.S. Patent 6,902,744, provides reproducible stability and consistent agonist activity compared to alternative buffer systems [2]. Commercial specifications for research-grade Exendin-4 (Acetate) indicate 3-year powder stability at -20°C, with HPLC purity ≥98% (typically 99.67-99.92%), peptide content ≥80% by nitrogen analysis, and acetate content ≤12.0% by HPLC . These stability parameters are critical for long-term research applications requiring batch-to-batch consistency and minimal degradation artifacts in multi-year studies.

formulation stability acetate buffer storage conditions

Exendin-4 (Acetate) Scientific Procurement Guide: Optimal Research Application Scenarios Based on Quantitative Evidence


Postprandial Glucose Excursion and Gastric Emptying Studies Requiring Short-Acting GLP-1 Receptor Activation

Exendin-4 (Acetate) is optimally suited for acute meal-challenge studies investigating postprandial glucose control and gastric emptying mechanisms. With a 2.4-hour half-life [1] and primary pharmacodynamic effect on gastric emptying rather than fasting glucose [2], Exendin-4 enables discrete, meal-timed receptor activation without sustained 24-hour exposure that would confound interpretation of fasting-state physiology. The head-to-head LEAD-6 trial confirmed Exendin-4's superior postprandial glucose reduction compared to liraglutide [3], validating its selection for research protocols focused specifically on incretin-mediated gastric emptying pathways.

Diurnal GLP-1 Receptor Activation Studies Leveraging Twice-Daily Pharmacokinetic Peak-Trough Profiles

The 9.1 L/h clearance rate and 2.4-hour half-life of Exendin-4 (Acetate) [1] produce distinct twice-daily pharmacokinetic peaks with near-complete washout between doses, enabling researchers to investigate diurnal patterns of GLP-1 receptor activation and signaling desensitization. This discrete dosing profile contrasts with lixisenatide's 35 L/h clearance and once-daily dosing [2] and long-acting analogs' continuous receptor occupancy. For experiments requiring controlled on-off receptor stimulation cycles aligned with circadian rhythms or meal patterns, Exendin-4 provides the appropriate pharmacokinetic tool.

Exendin-4 Backbone-Specific Immunogenicity and Anti-Drug Antibody Research

For studies investigating peptide immunogenicity, anti-drug antibody (ADA) formation, and structure-immunogenicity relationships in GLP-1 receptor agonists, Exendin-4 (Acetate) serves as the reference exendin-based comparator. Its 53% sequence homology with human GLP-1 drives a 40-60% ADA formation rate [1], providing a validated positive control for immunogenicity assays when compared to human GLP-1-based analogs with 90-97% homology and 5-10% ADA rates [2]. This application is particularly relevant for preclinical immunogenicity screening of novel peptide therapeutics and for studies examining the impact of ADA on chronic dosing efficacy.

Species-Comparative GLP-1 Receptor Pharmacology and Translational PK/PD Modeling

Exendin-4 (Acetate) is the preferred research tool for cross-species GLP-1 receptor pharmacology studies due to well-characterized species-specific binding affinities: human KD = 1.38 nM, rat KD = 0.74 nM, and monkey KD = 0.12 pM [1]. These quantitative binding differences enable researchers to apply species-specific correction factors when translating rodent and non-human primate data to human projections [2]. The compound's established target-mediated disposition model, accounting for receptor-mediated endocytosis as the primary clearance mechanism [3], provides a validated framework for mechanistic PK/PD investigations of GLP-1 receptor agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exendin-4 (Acetate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.